6-Propoxynicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

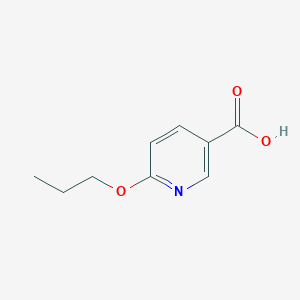

6-Propoxynicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. Its structure consists of a nicotinic acid core with a propoxy group attached to the 6-position of the pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propoxynicotinic acid typically involves the functionalization of nicotinic acid. One common method is the nucleophilic substitution reaction where a propoxy group is introduced at the 6-position of the nicotinic acid. This can be achieved using propyl alcohol in the presence of a suitable catalyst under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve the large-scale application of the above synthetic route. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

6-Propoxynicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or catalysts like palladium on carbon (Pd/C).

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces various substituted nicotinic acid derivatives.

Aplicaciones Científicas De Investigación

6-Propoxynicotinic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mecanismo De Acción

The mechanism of action of 6-Propoxynicotinic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

Nicotinic Acid:

6-Hydroxynicotinic Acid: Another derivative of nicotinic acid, used in pharmaceuticals and as a chemical intermediate.

6-Methoxynicotinic Acid: Similar in structure but with a methoxy group instead of a propoxy group.

Uniqueness

6-Propoxynicotinic acid is unique due to the presence of the propoxy group, which can impart different chemical and physical properties compared to other nicotinic acid derivatives. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.

Actividad Biológica

6-Propoxynicotinic acid (6-PNA) is a derivative of nicotinic acid, a compound known for its various biological activities. This article explores the biological activity of 6-PNA, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Biological Activity Overview

This compound exhibits several biological activities that can be categorized into neuroprotective effects, anti-inflammatory properties, and its influence on lipid metabolism. These activities are largely attributed to its structural similarities with other nicotinic compounds.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of 6-PNA. For instance, in experiments conducted with zebrafish models treated with scopolamine to induce cognitive impairment, 6-PNA demonstrated significant improvements in spatial memory and recognition tasks. The compound was found to increase the expression of brain-derived neurotrophic factor (BDNF) and other neuroprotective genes, suggesting its role in enhancing cognitive functions and protecting against neurodegeneration .

2. Anti-inflammatory Properties

6-PNA has been shown to modulate inflammatory responses. It activates α7 nicotinic acetylcholine receptors (nAChRs), which play a crucial role in reducing the expression of pro-inflammatory cytokines. This action is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) pathway, leading to decreased inflammation in various cell types, including monocytes and macrophages .

3. Lipid Metabolism

Similar to other derivatives of nicotinic acid, 6-PNA influences lipid metabolism by reducing low-density lipoprotein cholesterol (LDL-C) and triglyceride levels while increasing high-density lipoprotein cholesterol (HDL-C). This effect is partially mediated by the activation of G protein-coupled receptors that inhibit free fatty acid release from adipose tissue, thereby impacting liver lipid synthesis .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Cognitive Enhancement in Zebrafish

In a controlled study involving zebrafish subjected to scopolamine-induced cognitive decline, administration of 6-PNA resulted in significant improvements in memory tasks. The study noted an upregulation in neurotrophic factors associated with learning and memory enhancement .

Case Study 2: Inflammatory Response Modulation

A study investigating the effects of 6-PNA on human macrophages demonstrated that treatment with the compound led to a marked decrease in pro-inflammatory cytokine release following lipopolysaccharide (LPS) stimulation. This suggests a potential application for 6-PNA in managing inflammatory diseases .

Propiedades

IUPAC Name |

6-propoxypyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-5-13-8-4-3-7(6-10-8)9(11)12/h3-4,6H,2,5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQVIBCSZXFYEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.